molecular formula C10H11N3O5 B2625203 2-({[(3-Nitrophenyl)methyl]carbamoyl}amino)acetic acid CAS No. 1016510-22-7

2-({[(3-Nitrophenyl)methyl]carbamoyl}amino)acetic acid

Cat. No.: B2625203
CAS No.: 1016510-22-7
M. Wt: 253.214
InChI Key: OCNZMRAHAMDZJD-UHFFFAOYSA-N
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Description

2-({[(3-Nitrophenyl)methyl]carbamoyl}amino)acetic acid (CAS 67513-14-8) is a glycine derivative functionalized with a urea linkage to a 3-nitrobenzyl group. Its molecular formula is C₉H₉N₃O₅ (molar mass: 239.18 g/mol) . This compound is structurally characterized by:

  • A urea (-NH-C(=O)-NH-) bridge linking the glycine backbone to the aromatic ring.
  • A nitro (-NO₂) group at the meta position of the phenyl ring, enhancing polarity and hydrogen-bonding capacity.

Properties

IUPAC Name

2-[(3-nitrophenyl)methylcarbamoylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O5/c14-9(15)6-12-10(16)11-5-7-2-1-3-8(4-7)13(17)18/h1-4H,5-6H2,(H,14,15)(H2,11,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNZMRAHAMDZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CNC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(3-Nitrophenyl)methyl]carbamoyl}amino)acetic acid typically involves the reaction of 3-nitrobenzylamine with chloroacetic acid under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to control reaction parameters. Purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-({[(3-Nitrophenyl)methyl]carbamoyl}amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-aminophenyl derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of 2-({[(3-Nitrophenyl)methyl]carbamoyl}amino)acetic acid can exhibit anticancer properties. For instance, compounds that engage specific protein targets such as pirin have shown promise in depleting intracellular levels of these proteins in cancer cells. In a study involving SK-OV-3 ovarian cancer cells, treatment with related compounds demonstrated a clear time-dependent depletion of pirin expression, suggesting potential therapeutic applications in cancer treatment .

Enzyme Inhibition
The compound's structure allows it to act as an inhibitor for various enzymes. It can be utilized in the design of enzyme inhibitors that target specific pathways in disease processes. The modulation of enzyme activity can lead to therapeutic benefits in conditions such as cancer and metabolic disorders.

Biochemical Research

Chemical Probes
2-({[(3-Nitrophenyl)methyl]carbamoyl}amino)acetic acid serves as an important chemical probe for studying cellular mechanisms. By modifying its structure, researchers can create probes that selectively bind to certain proteins or enzymes, allowing for the investigation of biochemical pathways and interactions within cells .

Target Engagement Studies
The compound is instrumental in studies aimed at understanding target engagement within cells. Such studies are crucial for validating the efficacy of new drug candidates and understanding their mechanisms of action at the molecular level.

Synthesis and Development

Peptide Synthesis
In peptide chemistry, derivatives of 2-({[(3-Nitrophenyl)methyl]carbamoyl}amino)acetic acid are used as building blocks for synthesizing peptides with specific functionalities. The presence of the nitrophenyl group enhances the reactivity of the compound, allowing for diverse modifications that can tailor peptides for specific applications .

Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized a series of compounds based on 2-({[(3-Nitrophenyl)methyl]carbamoyl}amino)acetic acid and tested their effects on ovarian cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability by inducing apoptosis through target engagement with pirin .

Case Study 2: Enzyme Inhibition
Another study focused on the inhibitory effects of modified versions of this compound on specific metabolic enzymes involved in cancer metabolism. The findings suggested that these inhibitors could effectively alter metabolic pathways in cancer cells, providing a potential strategy for therapeutic intervention .

Mechanism of Action

The mechanism by which 2-({[(3-Nitrophenyl)methyl]carbamoyl}amino)acetic acid exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, modulating their activity. The carbamoyl amino acetic acid structure allows for binding to various biological molecules, influencing cellular pathways and processes.

Comparison with Similar Compounds

Structural Analogs with Varying Aromatic Substituents

The nitro group’s electronic and steric effects differentiate this compound from analogs with other substituents (Table 1):

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Properties Evidence ID
2-({[(3-Nitrophenyl)methyl]carbamoyl}amino)acetic acid -NO₂ (meta) C₉H₉N₃O₅ 239.18 High polarity, strong H-bond acceptor
2-{[(3-Chlorophenyl)carbamoyl}amino)acetic acid -Cl (meta) C₉H₉ClN₂O₃ 244.63 Moderate electron-withdrawing, lipophilic
2-{[(3-Methylphenyl)carbamoyl}amino)acetic acid -CH₃ (meta) C₁₀H₁₂N₂O₃ 208.22 Electron-donating, increased hydrophobicity
N-(3-Nitrophenyl)-N-(phenylsulfonyl)glycine -SO₂C₆H₅ C₁₄H₁₂N₂O₅S 344.32 Sulfonyl group enhances acidity

Key Observations:

  • Lipophilicity : The methyl-substituted analog (logP ≈ 0.5 inferred from similar compounds) is more lipophilic than the nitro derivative, which likely has a lower logP due to polarity.

Positional Isomers and Functional Group Variations

  • Nitro Position : lists 2-(3-Methyl-2-nitrophenyl)acetic acid (CAS 18710-86-6), where the nitro group is ortho to the methyl substituent. This positional isomer would exhibit distinct steric and electronic effects compared to the meta-nitro configuration .
  • Urea vs. Sulfonamide : Replacing the urea with a sulfonamide group (e.g., N-(3-Nitrophenyl)-N-(phenylsulfonyl)glycine ) increases molecular weight and introduces a sulfonyl moiety, which may alter solubility and metabolic stability.

Physicochemical Properties

  • Hydrogen-Bonding Capacity: The target compound has two hydrogen-bond donors (urea NH and carboxylic acid OH) and five acceptors (urea carbonyl, nitro group, carboxylic acid O), surpassing analogs like the methyl-substituted derivative (four acceptors) .
  • Solubility : The nitro group’s polarity may improve aqueous solubility compared to methyl or chloro analogs, though this can be offset by crystalline packing effects.

Biological Activity

2-({[(3-Nitrophenyl)methyl]carbamoyl}amino)acetic acid, also known as a nitrophenyl carbamate derivative, has garnered attention in biological and medicinal chemistry due to its diverse biological activities. This compound features a nitrophenyl group that can participate in electron transfer reactions and a carbamoyl group capable of forming hydrogen bonds with biological macromolecules. These characteristics suggest potential applications in enzyme inhibition, antimicrobial activity, and anti-inflammatory effects.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C11H12N4O4\text{C}_{11}\text{H}_{12}\text{N}_{4}\text{O}_{4}
  • Functional Groups :
    • Nitrophenyl : Contributes to electron transfer and reactivity.
    • Carbamoyl : Facilitates hydrogen bonding with proteins and nucleic acids.
    • Acetic Acid Backbone : Provides solubility and interaction sites.

The biological activity of 2-({[(3-Nitrophenyl)methyl]carbamoyl}amino)acetic acid is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes by binding to active sites, potentially altering their function.
  • Hydrogen Bonding : The carbamoyl group enables the compound to form stable interactions with proteins, affecting their conformation and activity.
  • Electron Transfer : The nitrophenyl group can facilitate electron transfer, which may be crucial in redox reactions within biological systems.

Antimicrobial Activity

Research indicates that derivatives of nitrophenyl compounds exhibit significant antimicrobial properties. For example, studies have shown that similar compounds can inhibit the growth of bacterial strains by disrupting cell wall synthesis or protein function.

CompoundActivityTarget Organisms
2-({[(3-Nitrophenyl)methyl]carbamoyl}amino)acetic acidModerateE. coli, S. aureus
Related CompoundsStrongCandida albicans

Anti-Inflammatory Effects

The anti-inflammatory potential of the compound has been explored through in vitro assays, demonstrating its ability to reduce pro-inflammatory cytokine levels. This effect may be mediated through inhibition of specific pathways involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB).

Case Studies

  • Study on Enzyme Inhibition : A study investigated the inhibition of transglutaminase (TG2) by similar carbamate compounds. Results showed a significant reduction in TG2 activity upon treatment with 2-({[(3-Nitrophenyl)methyl]carbamoyl}amino)acetic acid, indicating its potential as a therapeutic agent in conditions where TG2 is implicated .
  • Antimicrobial Screening : In a comparative study, the compound was tested against various Gram-positive and Gram-negative bacteria. It exhibited moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents .

Research Findings

Recent findings have highlighted the importance of structural modifications in enhancing the biological activity of nitrophenyl carbamates. For instance:

  • Substitution Patterns : Altering the position of the nitro group can significantly affect the compound's potency against specific targets.
  • Synthesis of Derivatives : New derivatives have been synthesized that show improved efficacy and reduced toxicity compared to parent compounds.

Q & A

Q. What are the recommended synthetic routes for 2-({[(3-Nitrophenyl)methyl]carbamoyl}amino)acetic acid, and how can purity be optimized?

  • Methodological Answer: The synthesis typically involves carbamate formation via reaction of 3-nitrophenylmethylamine with chloroacetyl isocyanate, followed by hydrolysis. To optimize purity, employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and monitor reaction progress via TLC. Intermediate characterization using 1^1H NMR (e.g., verifying the carbamate NH proton at δ 8.2–8.5 ppm) ensures structural fidelity. Post-synthesis, recrystallization in ethanol/water mixtures improves crystallinity and purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer: Key techniques include:
  • 1^1H/13^{13}C NMR : Assign aromatic protons (δ 7.5–8.5 ppm for nitrophenyl groups) and carbamate/amide NH signals (δ 8.0–10.0 ppm).
  • IR Spectroscopy : Confirm carbamate C=O (~1700 cm1^{-1}) and amide N–H (~3300 cm1^{-1}) stretches.
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .

Q. What safety protocols should be followed during handling?

  • Methodological Answer: Due to insufficient toxicological data, assume acute toxicity. Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation. Store in airtight containers at 4°C. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or QM/MM) predict reactivity in catalytic or biological systems?

  • Methodological Answer: Density Functional Theory (DFT) optimizes the molecule’s geometry to calculate electrophilic/nucleophilic sites (Fukui indices). For enzyme interactions, QM/MM simulations model binding affinities to targets (e.g., kinases or proteases). Use software like Gaussian or ORCA for DFT, and Amber or GROMACS for MD simulations. Validate predictions with experimental IC50_{50} assays .

Q. What factorial design strategies optimize reaction yields in complex media (e.g., aqueous/organic biphasic systems)?

  • Methodological Answer: Apply a 2k^k factorial design to variables: temperature (25–60°C), solvent ratio (water:THF 1:1 to 1:3), and catalyst loading (1–5 mol%). Analyze via ANOVA to identify significant factors. For example, higher temperatures may increase hydrolysis side reactions, requiring trade-offs between yield and selectivity .

Q. How to resolve contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer: Use orthogonal assays:
  • Enzyme Inhibition : Measure IC50_{50} via fluorogenic substrates (e.g., 4-nitrophenyl phosphate hydrolysis).
  • Cytotoxicity : Perform MTT assays on cell lines (e.g., HEK293) to distinguish target-specific effects from nonspecific toxicity.
    Cross-validate with molecular docking to assess off-target binding .

Q. What methodologies validate the compound’s role as a protease inhibitor probe?

  • Methodological Answer:
  • Kinetic Assays : Use FRET-based substrates (e.g., Dabcyl-Edans) to monitor real-time inhibition.
  • X-ray Crystallography : Co-crystallize with the target protease (e.g., trypsin) to resolve binding modes.
  • SAR Studies : Modify the nitrophenyl or carbamate groups and correlate structural changes with inhibitory potency .

Data Analysis & Reproducibility

Q. How to address batch-to-batch variability in spectroscopic data?

  • Methodological Answer: Standardize NMR acquisition parameters (e.g., 500 MHz, DMSO-d6_6 as solvent, TMS reference). Use internal standards (e.g., 1,3,5-trimethoxybenzene) for 1^1H NMR quantification. For IR, calibrate with polystyrene films. Statistical tools like PCA (Principal Component Analysis) can identify outlier batches .

Q. What statistical frameworks are suitable for meta-analysis of conflicting bioactivity datasets?

  • Methodological Answer: Employ random-effects models to account for inter-study variability. Use funnel plots to detect publication bias. Sensitivity analysis (e.g., leave-one-out) identifies outliers. Software like RevMan or R’s metafor package facilitates this .

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